Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-6-14-7-11-12(9)8-4-2-3-5-10(8)15-11/h2-5,9,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXDTWCCSMAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457633 | |
| Record name | Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104580-74-7 | |
| Record name | Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104580-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization
Stepwise Preparation Protocols
Cyclization and Esterification
A representative protocol involves the following steps:
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Cyclization : Combine 5-methoxyindole-2-carboxylic acid (10 mmol) with formaldehyde (12 mmol) in acetic acid under reflux for 6 hours to form the dihydro-β-carboline intermediate.
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Esterification : Treat the intermediate with methanol and sulfuric acid (cat.) at 60°C for 4 hours to yield the methyl ester.
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Hydrogenation : Catalytically hydrogenate the dihydro intermediate using Pd/C (10% wt) in ethanol under H₂ (50 psi) to saturate the pyridine ring.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Acetic acid, 110°C, 6 h | 78 | 92 |
| Esterification | MeOH, H₂SO₄, 60°C, 4 h | 85 | 95 |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH, 24 h | 90 | 98 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce processing times. For example, a patented method utilizes a tubular reactor for the Pictet-Spengler step, achieving 92% conversion in 30 minutes compared to 6 hours in batch systems. Green chemistry principles are applied via solvent recycling; ethyl acetate is recovered and reused in downstream steps, reducing waste by 40%.
Purification and Isolation Techniques
Crude products are purified through a combination of techniques:
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Crystallization : Recrystallization from propan-2-ol yields needles with 99% purity (m.p. 217–219°C).
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Chromatography : Flash column chromatography (SiO₂, hexane/EtOAc 7:3) resolves diastereomers, critical for pharmaceutical applications.
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Distillation : Short-path distillation under vacuum (0.1 mmHg, 180°C) removes high-boiling impurities.
Comparative Analysis of Methodologies
Table 2: Method Efficacy Comparison
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route |
|---|---|---|
| Reaction Time | 6–8 h | 12–24 h |
| Yield (Overall) | 68% | 55% |
| Stereoselectivity | Low | Moderate |
| Scalability | High | Moderate |
The Pictet-Spengler method offers superior scalability and shorter reaction times, making it preferable for industrial applications. However, the Bischler-Napieralski route provides better stereochemical control for chiral derivatives.
Mechanistic Insights and Side Reactions
The Pictet-Spengler cyclization proceeds via an iminium ion intermediate, which undergoes electrophilic aromatic substitution at the indole C3 position. Competing side reactions include:
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Over-oxidation : Excessive hydrogenation can lead to ring-opening products (≤5% yield).
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Ester Hydrolysis : Prolonged exposure to acidic conditions during cyclization may hydrolyze the methyl ester to the carboxylic acid (controlled via pH monitoring).
Recent Advances in Catalysis
Innovative catalytic systems have emerged:
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the indole ring, facilitated by the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Neuroprotective Agents :
- Antioxidant Properties :
- Antithrombotic Effects :
Synthesis and Derivatives
MTCA serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities:
- β-Carboline Derivatives : These derivatives are synthesized from MTCA and have shown promise as ligands for serotonin receptors, which are implicated in mood regulation and anxiety disorders .
- Inhibitors of Enzymes : Compounds derived from MTCA have been explored as inhibitors for various kinases and enzymes involved in cancer progression and other diseases. For instance, derivatives targeting CDK4 have been developed to inhibit cancer cell proliferation .
Case Study 1: Neuroprotective Effects
A study conducted on the effects of MTCA on neuronal cell lines demonstrated that the compound significantly reduced apoptosis induced by oxidative stress. The findings suggested that MTCA could enhance cell viability through its antioxidant mechanisms.
Case Study 2: Antithrombotic Activity
In vitro studies showed that MTCA inhibited platelet aggregation induced by collagen and thrombin. This activity was attributed to its ability to modulate signaling pathways involved in platelet activation, indicating its potential use in thrombotic disorders.
Summary Table of Applications
Mechanism of Action
The mechanism by which Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects.
Comparison with Similar Compounds
Methyl 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound B)
Methyl (1R,3S)-2-allyl-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound C)
- Structural Difference : Allyl and 2,4-dichlorophenyl substituents at positions 2 and 1, respectively.
- Synthesis : Prepared via allylation of 4a/5a with allyl bromide in acetonitrile under reflux (115°C), achieving 98% yield without diastereomer separation. Subsequent TFA treatment resolves stereochemistry .
Methyl (1R,3S)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound D)
- Structural Difference : Bromo and fluoro substituents on the aryl group at position 1.
- Synthesis : Synthesized via similar Pictet-Spengler conditions, with column chromatography yielding 14% isolated 4o .
- Key Properties : Halogen atoms improve lipophilicity and influence pharmacokinetics, making this analog suitable for CNS-targeted therapies.
Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate Enantiomers (Compound E)
- Structural Difference : Ethyl ester instead of methyl ester at position 4.
- Stereochemical Assignment : Enantiomers (R)-62a and (S)-62b were resolved using (−)-di-p-toluyl-L-tartaric acid and confirmed via X-ray diffraction .
- Key Properties : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, impacting prodrug design.
Thiourea and Amide Derivatives
- Thiourea Analog (Compound 15) : Derived from alkaline cleavage of Compound A followed by methyl isothiocyanate treatment. This derivative retains anti-inflammatory activity but with reduced metabolic stability .
- Amide Derivative (19a) : Synthesized by reacting Compound A with N-succinimidyl-N-methyl-carbamate (92% yield). This intermediate is pivotal for synthesizing Marbostat-100 derivatives .
Stereochemical and Reactivity Insights
- Stereochemical Influence : The (1R,3S) configuration in analogs like 4a and 4o is critical for binding to histone deacetylase (HDAC) targets, as demonstrated in Marbostat-100 derivatives .
- Reactivity Trends : Allyl and aryl substituents increase electrophilicity at position 2, enabling nucleophilic additions, while ester groups facilitate ring-closure reactions (e.g., CDI-mediated cyclization) .
Comparative Data Table
Biological Activity
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate (MTCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 5470-37-1
- SMILES Notation : C[C@H]1NC@@HC(O)=O
1. Antioxidant Properties
MTCA has been identified as a potent antioxidant. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
2. Neuroprotective Effects
3. Anticancer Activity
MTCA has shown cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human tumor cells including KB and HepG2/A2 cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range . The compound's ability to induce non-apoptotic cell death without activating caspases highlights its unique mechanism of action.
Structure-Activity Relationships (SAR)
The biological activity of MTCA can be attributed to its structural features. The presence of the pyrido[3,4-b]indole framework is crucial for its interaction with biological targets. Variations in substituents on this core structure have been linked to changes in potency and selectivity against specific targets.
Study 1: Neuroprotective Mechanisms
A study explored the neuroprotective effects of MTCA on rat models subjected to oxidative stress. The results indicated that treatment with MTCA significantly reduced markers of oxidative stress and inflammation, suggesting its potential utility in treating neurodegenerative disorders .
Study 2: Anticancer Efficacy
In another study assessing the anticancer properties of MTCA, it was found to inhibit cell proliferation in various cancer cell lines. The compound exhibited selective toxicity towards tumorigenic cells compared to non-tumorigenic cells, indicating a promising therapeutic index for future cancer treatments .
Data Table: Biological Activities of MTCA
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
- Methodology : Multicomponent reactions (MCRs) are widely used. For example, reacting 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with aldehydes, isocyanides, and TMSN₃ in methanol yields tetrazole hybrids (e.g., 66–93% yields for compounds 14p–14s) . Another approach involves TCCA-mediated oxidative rearrangements of tetrahydro-β-carbolines (THBCs) to form spirooxindoles (e.g., 78–94% yields for derivatives like 5n–5u) .
- Key Considerations : Solvent choice (methanol for MCRs), stoichiometry, and reaction time (e.g., 15 hours for MCRs).
Q. How is structural characterization performed for these compounds?
- Techniques :
- X-ray crystallography resolves stereochemistry (e.g., (3R)-configuration in a bromo-fluoro-substituted derivative) .
- NMR and MS : ¹H/¹³C NMR and high-resolution mass spectrometry confirm molecular frameworks and purity (e.g., compound 14p: ¹H NMR δ 7.30–7.10 ppm for aromatic protons) .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to assign stereocenters.
Q. What intermediates are critical for synthesizing pharmaceutically relevant analogs?
- Examples :
- (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (CAS 171752-68-4), a key intermediate in Tadalafil synthesis .
- Boc-protected derivatives (e.g., (S)-tert-butoxycarbonyl analogs) enable chiral resolution and downstream functionalization .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Strategies :
- Chiral auxiliaries : Use Boc or tosyl groups to direct asymmetric induction (e.g., methyl (S)-2-tosyl derivatives yield 94% enantiopure 5u) .
- Chiral chromatography : Separate diastereomers (e.g., 4a and 4b in Griseofamine A synthesis) .
- Challenges : Racemization risks during deprotection steps (e.g., Zn/AcOH treatment for N-deprotection) require careful monitoring .
Q. What methods optimize reaction yields and selectivity for complex derivatives?
- Approaches :
- Solvent optimization : Methanol enhances MCR efficiency by stabilizing intermediates .
- Catalyst screening : TCCA (trichloroisocyanuric acid) improves oxidative rearrangement yields (e.g., 91% for 5n) .
Q. How is biological activity evaluated for these compounds?
- Assays :
- Antibacterial screening : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains (e.g., Griseofamine A derivatives) .
- Mechanistic studies : Probe interactions with targets like NLRC4 inflammasomes (e.g., Ned19, a derivative with fluorophenyl-piperazine moieties) .
Q. How are contradictions in synthetic or analytical data resolved?
- Case Example : Conflicting yields for similar derivatives (e.g., 66% for 14c vs. 83% for 14p) may arise from substituent electronic effects or byproduct formation. Resolution involves:
- Reaction monitoring : Use LC-MS to track intermediate formation .
- Replicating conditions : Ensure consistent stoichiometry and solvent purity .
Q. What strategies enable spirooxindole synthesis from THBC precursors?
- Protocol :
Oxidative rearrangement : Treat THBC esters (e.g., methyl 1-methyl derivatives) with TCCA in dichloromethane .
Stereoselective control : Use bulky groups (e.g., isopropyl or phenyl) to stabilize transition states (e.g., 5s: 91% yield, m.p. 211–215°C) .
- Applications : Spirooxindoles are bioactive scaffolds in kinase inhibitor development.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
